molecular formula C7H5IN2O B13673616 5-Iodo-4-methoxynicotinonitrile

5-Iodo-4-methoxynicotinonitrile

Cat. No.: B13673616
M. Wt: 260.03 g/mol
InChI Key: OCQNJZKWZAOVRI-UHFFFAOYSA-N
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Description

5-Iodo-4-methoxynicotinonitrile: is an organic compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 g/mol . It is a solid, typically appearing as white crystals . This compound is used as an intermediate in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Iodo-4-methoxynicotinonitrile involves the iodination of 2-methoxypyridine to produce 2-iodo-5-methoxypyridine. This intermediate is then reacted with phosphorus tricyanide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-4-methoxynicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: 5-Iodo-4-methoxynicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new chemical compounds and materials .

Biology: In biological research, this compound can be used to study the effects of halogenated nicotinonitriles on biological systems. It may serve as a precursor for bioactive molecules.

Industry: In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals .

Mechanism of Action

The exact mechanism of action for 5-Iodo-4-methoxynicotinonitrile is not well-documented. like other halogenated nicotinonitriles, it may interact with biological molecules through halogen bonding, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s biological activity and its effects on molecular targets and pathways .

Comparison with Similar Compounds

  • 5-Methoxynicotinonitrile
  • 2-Methoxynicotinonitrile
  • 4-Chloro-2-methoxynicotinonitrile
  • 3-Iodo-5-nitropyridin-4-ol

Comparison: 5-Iodo-4-methoxynicotinonitrile is unique due to the presence of both iodine and methoxy groups on the nicotinonitrile scaffold. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H5IN2O

Molecular Weight

260.03 g/mol

IUPAC Name

5-iodo-4-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C7H5IN2O/c1-11-7-5(2-9)3-10-4-6(7)8/h3-4H,1H3

InChI Key

OCQNJZKWZAOVRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1C#N)I

Origin of Product

United States

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